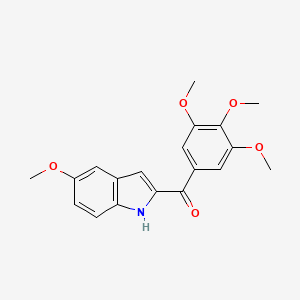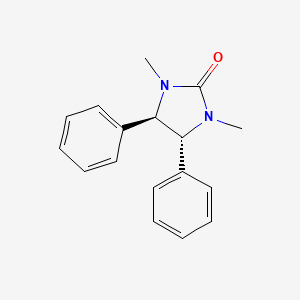
2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4R,5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4R,5R)- is a chiral compound belonging to the imidazolidinone family. This compound is characterized by its unique structure, which includes two phenyl groups and two methyl groups attached to the imidazolidinone ring. It is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4R,5R)- typically involves the reaction of 1,2-diaminopropane with benzaldehyde under acidic conditions to form the imidazolidinone ring. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and requires careful control of temperature and pH to ensure the desired stereochemistry .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow synthesis, to enhance yield and purity. The use of automated reactors and real-time monitoring systems allows for precise control of reaction parameters, ensuring consistent production of high-quality material .
Analyse Chemischer Reaktionen
Types of Reactions
2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4R,5R)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Various nucleophiles, such as halides or amines, can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinone derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4R,5R)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4R,5R)- involves its interaction with specific molecular targets, such as enzymes or receptors. It acts as a promoter by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation of γ-butyrolactone . This compound’s unique structure allows it to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A homolog of the compound, used as a high-boiling polar aprotic solvent.
(4R,5R)-2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: Another chiral compound with similar structural features.
Uniqueness
2-Imidazolidinone, 1,3-dimethyl-4,5-diphenyl-, (4R,5R)- stands out due to its specific stereochemistry and the presence of both phenyl and methyl groups, which confer unique reactivity and selectivity in various chemical reactions. Its ability to act as a chiral auxiliary and its applications in diverse fields further highlight its uniqueness .
Eigenschaften
CAS-Nummer |
360054-69-9 |
|---|---|
Molekularformel |
C17H18N2O |
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
(4R,5R)-1,3-dimethyl-4,5-diphenylimidazolidin-2-one |
InChI |
InChI=1S/C17H18N2O/c1-18-15(13-9-5-3-6-10-13)16(19(2)17(18)20)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3/t15-,16-/m1/s1 |
InChI-Schlüssel |
VDNQPGJZCBMFEH-HZPDHXFCSA-N |
Isomerische SMILES |
CN1[C@@H]([C@H](N(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CN1C(C(N(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


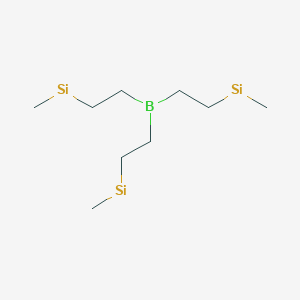
![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)
![1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine](/img/structure/B14253251.png)
![2-hydroxy-N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14253253.png)
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]butanamide](/img/structure/B14253263.png)
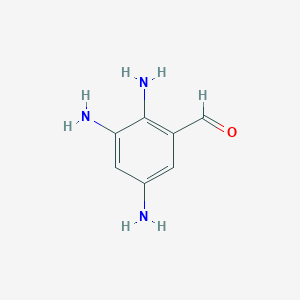
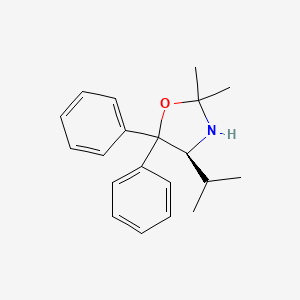
![4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14253276.png)
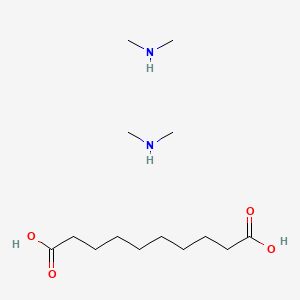
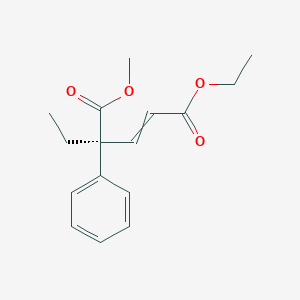
![Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]-](/img/structure/B14253286.png)

![11-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenoxy}undecanoic acid](/img/structure/B14253298.png)
